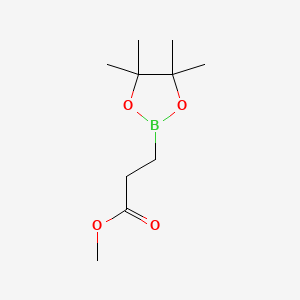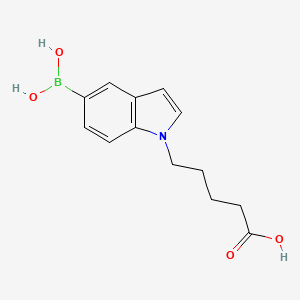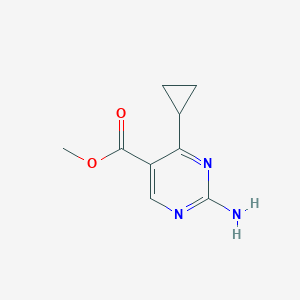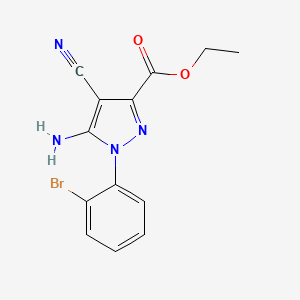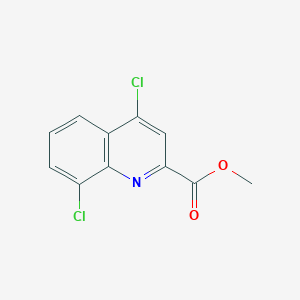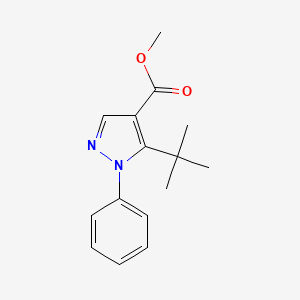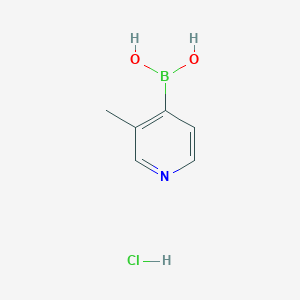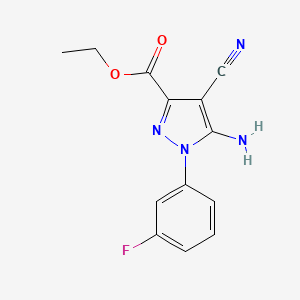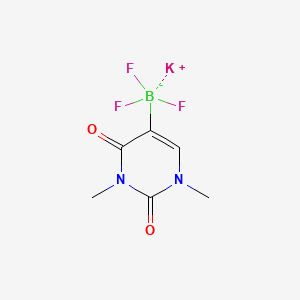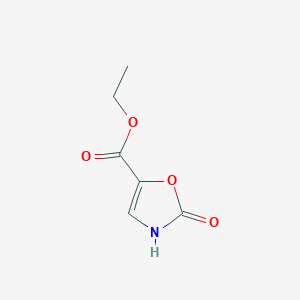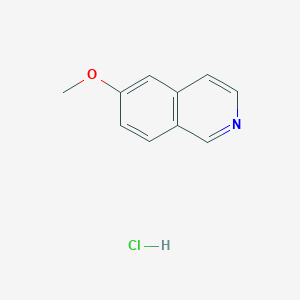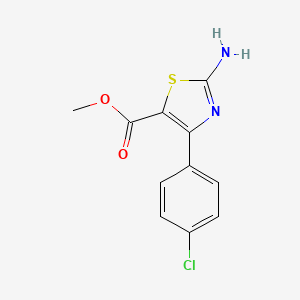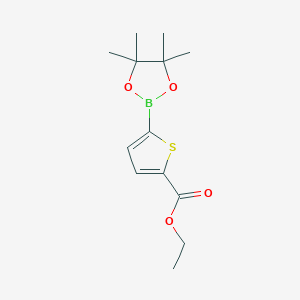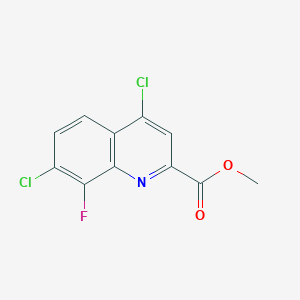
Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
“Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate” is a synthetic organic molecule . It consists of a cyclopropane ring, a pyridine ring, and an ester functional group.
Molecular Structure Analysis
The molecular formula of this compound is C10H10BrNO2 . The InChI code is 1S/C10H10BrNO2/c1-14-9(13)10(4-5-10)8-3-2-7(11)6-12-8/h2-3,6H,4-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 256.1 g/mol . It’s worth noting that it’s insoluble in water.Applications De Recherche Scientifique
Synthesis and Biological Activity
Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate has been a focus in the synthesis of biologically active derivatives. For example, Rodrigues and Bhalekar (2016) synthesized 1-thiocarboxamido-3-methyl-4-(4-arylhydrazono)-5-(5-bromopyridin-2-yl) imino-4,5-dihydro pyrazole derivatives, which were evaluated for biological efficacy. This highlights the compound's role in developing new biologically active chemicals (Rodrigues & Bhalekar, 2016).
Structural and Spectral Investigations
Viveka et al. (2016) focused on the structural and spectral investigations of similar pyrazole derivatives. They characterized 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using various spectroscopic techniques, demonstrating the compound's significance in detailed molecular studies (Viveka et al., 2016).
Antitumor Activity
Huang et al. (2017) synthesized novel compounds, including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, and evaluated their antitumor activity. They found that some compounds showed weak growth inhibition on HepG2 cell lines, indicating potential applications in cancer research (Huang et al., 2017).
Antimicrobial Activity
Farag et al. (2008) synthesized new N-phenylpyrazole derivatives, showing significant antimicrobial properties. This research points towards the potential use of these compounds in developing new therapeutic agents against microbial infections (Farag et al., 2008).
Catalysts in Polymerization
Obuah et al. (2014) used ferrocenylpyrazolyl palladium complexes, including 3-ferrocenyl-1H-pyrazole-5-carboxylate, as catalysts for polymerizing 1-heptene and 1-octene to highly branched polyolefins. This demonstrates the compound's utility in material science and industrial applications (Obuah et al., 2014).
Corrosion Inhibition
Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. This suggests the compound's relevance in corrosion science and its potential use in protecting metals from corrosion (Chetouani et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 1-(5-bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-13(18)10-7-16-17(12(10)8-2-3-8)11-5-4-9(14)6-15-11/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOSEQIDAWCAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674875 | |
| Record name | Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |
CAS RN |
1150164-26-3 | |
| Record name | Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



